molecular formula C6H11Br2N3 B2957325 [(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide CAS No. 2228903-69-1

[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide

Cat. No. B2957325
CAS RN: 2228903-69-1
M. Wt: 284.983
InChI Key: FJTBIPLTABPZIB-UHFFFAOYSA-N
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Description

“(4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide” is a chemical compound with the CAS Number: 2228903-69-1 . It has a molecular weight of 284.98 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cn1cc(Br)cn1 . The InChI code for this compound is 1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving this compound is in the synthesis and characterization of pyrazole derivatives. These compounds exhibit promising antitumor, antifungal, and antibacterial activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds has been extensively studied for their biological activities against breast cancer and microbes. The structural properties of these compounds, determined through various spectroscopic methods and X-ray crystallography, have shown significant insights into their biological function and potential pharmacophore sites (Titi et al., 2020).

Environmental Applications

Another research avenue explores the environmental applications of pyrazole derivatives. For example, their potential in CO2 capture has been demonstrated, offering a nonvolatile and efficient solution for sequestering CO2 as a carbamate salt. This research presents an innovative approach to addressing environmental concerns related to CO2 emissions (Bates et al., 2002).

Antimicrobial and Antifungal Activities

Pyrazole derivatives synthesized from the parent compound have shown promising results in antimicrobial and antifungal applications. The synthesis and evaluation of these compounds have led to the discovery of new agents with potent activities against various microbial strains, suggesting their potential use in developing new antimicrobial and antifungal treatments (Abunada et al., 2008).

Nonlinear Optical Properties

The compound and its derivatives have also been explored for their nonlinear optical properties, which are essential in the field of materials science. The study of these properties, including the analysis of molecular charge transfer and the evaluation of electron donor groups, provides valuable insights into designing materials for optical applications (Tamer et al., 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBIPLTABPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide

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